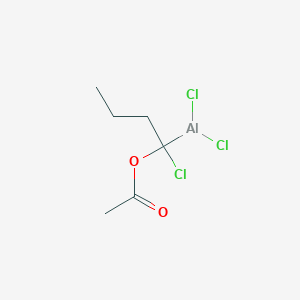
1-Chloro-1-(dichloroalumanyl)butyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(dichloroalumanyl)butyl acetate is an organoaluminum compound characterized by the presence of aluminum, chlorine, and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(dichloroalumanyl)butyl acetate typically involves the reaction of butyl acetate with aluminum chloride in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Butyl acetate+AlCl3→1-Chloro-1-(dichloroalumanyl)butyl acetate
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where butyl acetate is reacted with aluminum chloride in reactors designed to handle the exothermic nature of the reaction. The process is optimized for yield and purity, with careful control of temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(dichloroalumanyl)butyl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of aluminum.
Hydrolysis: Reacts with water to form corresponding alcohols and aluminum hydroxide.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Major Products Formed
Substitution: Formation of new organoaluminum compounds.
Oxidation: Formation of aluminum oxides and chlorinated by-products.
Hydrolysis: Formation of butanol and aluminum hydroxide.
Scientific Research Applications
1-Chloro-1-(dichloroalumanyl)butyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Potential use in the study of aluminum’s biological effects.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(dichloroalumanyl)butyl acetate involves its reactivity with various substrates. The aluminum center acts as a Lewis acid, facilitating reactions with nucleophiles. The molecular targets include functional groups such as hydroxyl, amino, and thiol groups, leading to the formation of new bonds and compounds.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-(dichloroalumanyl)butane
- 1-Chloro-3-(dichloroalumanyl)propane
- 1-Chloro-1-(dichloroalumanyl)pentane
Uniqueness
1-Chloro-1-(dichloroalumanyl)butyl acetate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other organoaluminum compounds. Its acetate group provides additional functionality, making it versatile for various applications.
Properties
CAS No. |
65063-06-1 |
|---|---|
Molecular Formula |
C6H10AlCl3O2 |
Molecular Weight |
247.5 g/mol |
IUPAC Name |
(1-chloro-1-dichloroalumanylbutyl) acetate |
InChI |
InChI=1S/C6H10ClO2.Al.2ClH/c1-3-4-6(7)9-5(2)8;;;/h3-4H2,1-2H3;;2*1H/q;+2;;/p-2 |
InChI Key |
SBKAYNJTEOEXHV-UHFFFAOYSA-L |
Canonical SMILES |
CCCC(OC(=O)C)([Al](Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















